4-(Benzyloxy)-3-(hexyloxy)benzaldehyde
Description
Structure
3D Structure
Properties
CAS No. |
650606-30-7 |
|---|---|
Molecular Formula |
C20H24O3 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
3-hexoxy-4-phenylmethoxybenzaldehyde |
InChI |
InChI=1S/C20H24O3/c1-2-3-4-8-13-22-20-14-18(15-21)11-12-19(20)23-16-17-9-6-5-7-10-17/h5-7,9-12,14-15H,2-4,8,13,16H2,1H3 |
InChI Key |
HHMBHWNBPSYYBV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=C(C=CC(=C1)C=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 4 Benzyloxy 3 Hexyloxy Benzaldehyde and Analogues
Established Synthetic Routes to 4-(Benzyloxy)-3-(hexyloxy)benzaldehyde
The most common and established methods for synthesizing dialkoxy benzaldehydes, including the target compound, rely on the sequential alkylation of a dihydroxy-benzaldehyde precursor. These routes are well-documented and offer reliable, albeit traditional, pathways to the desired molecule.
The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers from an organohalide and an alkoxide. rug.nl This SN2 reaction is broadly applicable for preparing both symmetrical and asymmetrical ethers and is the principal method for installing the benzyloxy and hexyloxy groups onto the benzaldehyde (B42025) scaffold. rug.nlresearchgate.net The reaction involves the deprotonation of a hydroxyl group by a base to form a nucleophilic alkoxide, which then attacks the electrophilic carbon of an alkyl halide, displacing the halide. qualitas1998.netliberty.edu
Key components of this reaction include:
The Phenolic Precursor : A hydroxylated benzaldehyde.
The Base : To deprotonate the phenolic hydroxyl group(s). Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and sodium hydroxide (B78521) (NaOH). qualitas1998.netresearchgate.net
The Alkylating Agents : For the target molecule, these are a benzyl (B1604629) halide (e.g., benzyl bromide) and a hexyl halide (e.g., 1-bromohexane).
The Solvent : Aprotic polar solvents like dimethylformamide (DMF) or acetone (B3395972) are typically used as they effectively solvate the cation of the base without interfering with the nucleophilic alkoxide. researchgate.net
The general Williamson ether synthesis is a versatile and widely used method in both laboratory and industrial settings for preparing ethers. rug.nl
The synthesis of an asymmetrically substituted compound like this compound necessitates a stepwise approach, typically starting from 3,4-dihydroxybenzaldehyde (B13553) (protocatechuic aldehyde). acs.orgbritannica.com The primary challenge lies in selectively alkylating one hydroxyl group in the presence of the other. The two phenolic protons have different acidities, which can be exploited to achieve regioselectivity.
Research has shown that the 4-hydroxyl group of 3,4-dihydroxybenzaldehyde can be selectively protected due to its higher acidity compared to the 3-hydroxyl group. jsynthchem.comnih.gov This allows for a controlled, stepwise synthesis. A plausible and efficient synthetic route is as follows:
Selective Benzylation of the 4-Position : 3,4-dihydroxybenzaldehyde is treated with one equivalent of benzyl bromide in the presence of a suitable base such as potassium carbonate in DMF. This selectively yields 4-(benzyloxy)-3-hydroxybenzaldehyde (B24091). jsynthchem.comnih.gov The reaction is typically performed at a moderate temperature to favor the mono-alkylation of the more acidic 4-OH group.
Hexylation of the 3-Position : The resulting intermediate, 4-(benzyloxy)-3-hydroxybenzaldehyde, is then subjected to a second Williamson etherification. It is treated with an excess of a hexyl halide (e.g., 1-bromohexane) and a base to alkylate the remaining hydroxyl group at the 3-position, yielding the final product, this compound.
This stepwise approach, which leverages the inherent differences in reactivity of the hydroxyl groups, is a classic and effective strategy for constructing such molecules.
Novel and Green Synthetic Approaches for Substituted Benzaldehydes
In line with the principles of green chemistry, recent research has focused on developing more sustainable and efficient synthetic methods. These include reducing solvent use, employing milder reaction conditions, and utilizing catalytic systems to improve atom economy.
Mechanochemistry, particularly through the use of ball-milling, has emerged as a powerful green chemistry tool that often eliminates the need for bulk solvents, thereby reducing waste and simplifying workup procedures. nih.gov In a mechanochemical reaction, mechanical energy is used to induce chemical transformations between solid-state reactants.
While a specific mechanochemical synthesis for this compound has not been widely reported, the technique has been successfully applied to the synthesis of various benzaldehyde derivatives, demonstrating its potential applicability. For instance, ball-milling has been used in solvent-free conditions for:
Synthesis of Spiro Pyrimidine (B1678525) Derivatives : Benzaldehydes react with barbituric acid and amines under ball-milling conditions with a potassium carbonate catalyst to form complex heterocyclic products in high yields. nih.gov
Synthesis of Benzimidazoles : The reaction of o-phenylenediamines with benzaldehydes proceeds efficiently under solvent-free ball-milling to produce benzimidazole (B57391) derivatives.
These examples show that complex, multi-component reactions involving benzaldehydes can be carried out efficiently using mechanochemistry. This suggests that the Williamson ether synthesis, a core reaction for producing the target compound, could potentially be adapted to a solvent-free, ball-milling protocol, offering a greener alternative to traditional solution-phase methods.
Catalysis offers a route to milder reaction conditions, improved selectivity, and higher efficiency. Various catalytic systems have been developed for the synthesis of substituted benzaldehydes and the formation of ether linkages.
Phase-Transfer Catalysis (PTC) : In the Williamson etherification, the reactants (the water-insoluble alkyl halide and the aqueous-soluble or solid base/phenoxide) exist in different phases. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, can shuttle the phenoxide anion from the solid or aqueous phase into the organic phase, accelerating the reaction under mild conditions. This technique has been effectively used for the selective oxidation of benzyl alcohols to benzaldehydes using hypochlorite, preventing over-oxidation.
Micellar Catalysis : Performing the etherification in a micellar medium, where surfactants form aggregates in water, can also accelerate the reaction. The hydrophobic core of the micelle can bring the organic reactants together, increasing the effective concentration and reaction rate. For example, the synthesis of phenacyloxy benzaldehyde derivatives has been successfully achieved using triethylamine (B128534) as a catalyst in a micellar medium.
Metal-Catalyzed Oxidation : The benzaldehyde core itself can be synthesized via catalytic oxidation. For instance, processes using cobalt compounds to catalyze the oxidation of p-cresol (B1678582) derivatives to 4-hydroxybenzaldehyde (B117250) derivatives with oxygen have been developed. This provides a catalytic route to key precursors for the target molecule.
These catalytic methods represent significant advances, often leading to higher yields, easier purification, and a reduced environmental footprint compared to stoichiometric, non-catalytic approaches.
Selective Functionalization and Protection Strategies in Complex Benzaldehyde Synthesis
The synthesis of complex, multifunctional molecules like this compound hinges on the ability to selectively modify one functional group while leaving others intact. For precursors like 3,4-dihydroxybenzaldehyde, this requires precise control over the reactivity of the two hydroxyl groups.
The key to the stepwise synthesis described in section 2.1.2 is the regioselective functionalization of the 4-hydroxyl group. This selectivity is governed by the relative acidity of the two phenolic protons. The 4-OH group is more acidic due to resonance stabilization of its conjugate base by the para-aldehyde group. Therefore, under carefully controlled conditions with a limited amount of base, this position is deprotonated preferentially, directing the first alkylation to this site.
A study by Plourde and Spaetzel systematically investigated the regioselective protection of the 4-hydroxyl group of 3,4-dihydroxybenzaldehyde. jsynthchem.comnih.gov They successfully demonstrated that a variety of protecting groups, including benzyl ethers, could be installed at the 4-position with good yields, leaving the 3-position free for subsequent modification.
| Protecting Group (Alkyl Halide) | Yield of 4-O-Protected Product (%) |
|---|---|
| Benzyl (BnBr) | 75 |
| p-Methoxybenzyl (PMB-Cl) | 73 |
| o-Nitrobenzyl (oNB-Br) | 70 |
| 2,6-Dichlorobenzyl (DCB-Br) | 67 |
| Propargyl (Propargyl Bromide) | 75 |
Table 1. Regioselective protection of the 4-hydroxyl group of 3,4-dihydroxybenzaldehyde. Data sourced from Plourde, G. L., & Spaetzel, R. R. (2002). jsynthchem.comnih.gov
This strategy of exploiting inherent reactivity differences is a powerful tool. When such selectivity is not possible, a more robust but longer approach involving orthogonal protecting groups is employed. In such a scenario, one might:
Protect both hydroxyl groups with a protecting group that can be selectively removed from one position.
Selectively deprotect one position.
Functionalize the newly freed hydroxyl group.
Functionalize the second hydroxyl group (either after deprotection or by using a reagent that reacts with the protected group).
These protection and selective functionalization strategies are fundamental to the synthesis of complex substituted benzaldehydes and other polyfunctional aromatic compounds.
Regioselective Benzylation and Alkylation of Dihydroxybenzaldehydes
The foundational step in synthesizing this compound is the selective functionalization of the two hydroxyl groups of a catechol precursor, typically 3,4-dihydroxybenzaldehyde. This process involves two sequential Williamson ether syntheses, a classic method for forming ethers from an alkoxide and an alkyl halide. masterorganicchemistry.comfrancis-press.com The primary challenge lies in controlling which hydroxyl group reacts first, a concept known as regioselectivity.
In the case of 3,4-dihydroxybenzaldehyde, the hydroxyl group at the C4 position is generally more acidic and less sterically hindered than the hydroxyl group at the C3 position. This difference in reactivity allows for the preferential benzylation at the C4 position. nih.gov By carefully selecting the reaction conditions, such as the base and solvent, chemists can achieve a high yield of the mono-benzylated intermediate, 4-(benzyloxy)-3-hydroxybenzaldehyde.
A study on the regioselective protection of 3,4-dihydroxybenzaldehyde demonstrated that using benzyl chloride in the presence of sodium bicarbonate in dimethylformamide (DMF) successfully yields the 4-O-protected product. nih.gov This method has been shown to be effective for various active halides, including benzyl chloride derivatives, with yields ranging from 67-75%. nih.gov Once the 4-position is selectively protected with a benzyl group, the remaining hydroxyl group at the C3 position is then alkylated using an appropriate hexyl halide, such as 1-bromohexane, to yield the final product, this compound.
Table 1: Conditions for Regioselective Benzylation of 3,4-Dihydroxybenzaldehyde
| Starting Material | Alkylating Agent | Base | Solvent | Temperature | Yield of 4-O-Alkylated Product | Reference |
|---|---|---|---|---|---|---|
| 3,4-Dihydroxybenzaldehyde | Benzyl Chloride | NaHCO₃ | DMF | 40°C | ~70% | nih.gov |
| 3,4-Dihydroxybenzaldehyde | p-Methoxybenzyl Chloride | NaHCO₃ | DMF | 40°C | 67-75% | nih.gov |
| 3,4-Dihydroxybenzaldehyde | o-Nitrobenzyl Chloride | NaHCO₃ | DMF | 40°C | 67-75% | nih.gov |
Orthogonal Protection Group Chemistry in Multistep Organic Syntheses
The synthesis of complex molecules like this compound often requires a strategy known as orthogonal protection. bham.ac.uk This approach involves using different types of protecting groups for similar functional groups (in this case, two hydroxyls) that can be removed under distinct reaction conditions without affecting each other. bham.ac.uksigmaaldrich.com This strategy is critical for achieving the desired substitution pattern in multistep syntheses.
In this specific synthesis, the benzyl group serves as a protecting group for the hydroxyl at the C4 position. Benzyl ethers are widely used as protecting groups because they are stable under many reaction conditions but can be selectively removed when needed. orgsyn.org For instance, the benzyl group can be cleaved via catalytic hydrogenolysis (using H₂ gas and a palladium catalyst), a reaction to which the hexyl ether group at the C3 position is inert.
This orthogonal nature allows for further selective modification of the molecule. If a synthetic plan required the C4 hydroxyl to be revealed while keeping the C3 hexyloxy group intact, the benzyl group could be removed without disturbing the rest of the molecule. This strategic use of protecting groups provides synthetic flexibility and is a cornerstone of modern organic synthesis. bham.ac.uk The Williamson ether synthesis itself is a common method used for the installation of such protecting groups. masterorganicchemistry.comorgsyn.org
Table 2: Orthogonal Protecting Group Strategy Example
| Protecting Group | Position | Typical Installation Method | Typical Removal Condition | Stability |
|---|---|---|---|---|
| Benzyl | C4-OH | Williamson Ether Synthesis (Benzyl Bromide, Base) | Catalytic Hydrogenolysis (H₂, Pd/C) | Stable to many acids/bases |
| Hexyl | C3-OH | Williamson Ether Synthesis (1-Bromohexane, Base) | Strong Acid (e.g., HBr) | Stable to hydrogenolysis |
Analogous Synthetic Pathways for Structurally Related Benzaldehyde Derivatives
The synthetic methodology described for this compound is not limited to this specific compound but serves as a versatile template for creating a wide array of structurally related benzaldehyde derivatives. orientjchem.org By simply varying the alkylating agents used in the sequential Williamson ether syntheses, a diverse library of analogues can be produced.
For example, starting from the same 4-(benzyloxy)-3-hydroxybenzaldehyde intermediate, different alkyl halides (e.g., ethyl bromide, butyl iodide, or octyl bromide) can be used in the second step to synthesize a series of 3-alkoxy-4-benzyloxybenzaldehyde compounds. Similarly, the initial protecting group can be altered. Instead of benzyl chloride, other arylmethyl halides like p-methoxybenzyl chloride could be used to protect the C4 hydroxyl group, leading to a different class of derivatives. nih.gov
This modular approach is highly valuable in fields like medicinal chemistry and materials science, where synthesizing and testing a range of related structures is often necessary to optimize a compound's properties. For instance, chalcones have been synthesized from 3-benzyloxy-4-methoxybenzaldehyde, demonstrating the utility of these compounds as intermediates for more complex structures. orientjchem.orgresearchgate.net The synthesis of various 4-phenacyloxy benzaldehyde derivatives also highlights the adaptability of these etherification reactions on hydroxybenzaldehydes. orientjchem.org
Derivatization and Functionalization of 4 Benzyloxy 3 Hexyloxy Benzaldehyde
Synthesis and Characterization of Schiff Base Derivatives
Schiff bases, or azomethines, are compounds containing a carbon-nitrogen double bond (imine) and are typically formed through the condensation of a primary amine with an aldehyde or ketone. chemsociety.org.ngnih.gov These reactions are fundamental in organic synthesis and provide access to a wide range of ligands and biologically active molecules. nih.gov
The synthesis of an (E)-4-(alkyloxy)-N-(4-(benzyloxy)benzylidene)aniline series involves the condensation reaction between 4-(benzyloxy)benzaldehyde (B125253) and a series of 4-alkoxyanilines. The reaction is typically carried out by mixing equimolar amounts of the aldehyde and the respective aniline (B41778) in a solvent such as ethanol (B145695). prepchem.com The mixture is often heated under reflux, sometimes with the addition of an acid or base catalyst, to drive the reaction to completion. chemsociety.org.ng The formation of the imine bond results in the elimination of a water molecule.
The general synthetic procedure can be summarized as follows:
Dissolving 4-(benzyloxy)benzaldehyde in a suitable solvent like ethanol.
Adding an equimolar amount of the desired 4-alkoxyaniline to the solution.
Refluxing the mixture for several hours, with reaction progress monitored by techniques like Thin Layer Chromatography (TLC).
Upon completion, the product often crystallizes upon cooling or after removal of the solvent. prepchem.com Purification can be achieved through recrystallization from an appropriate solvent.
Characterization of the resulting Schiff bases is performed using standard spectroscopic methods, including FT-IR, ¹H-NMR, and ¹³C-NMR. In FT-IR spectroscopy, the formation of the Schiff base is confirmed by the appearance of a characteristic stretching vibration for the C=N (imine) group, typically in the range of 1613-1630 cm⁻¹, and the disappearance of the C=O stretch from the aldehyde and the N-H stretches from the primary amine.
The properties of N-benzylideneaniline derivatives can be systematically tuned by modifying the terminal substituents on either the aniline or the benzaldehyde (B42025) ring. The electronic nature of these substituents has a significant impact on the molecular geometry, electronic structure, and bulk properties like thermal stability and liquid crystallinity. mdpi.com
For the (E)-4-(alkyloxy)-N-(4-(benzyloxy)benzylidene)aniline series, the key structural modifications are the length of the terminal alkyloxy chain (-OR) on the aniline ring and the benzyloxy group on the aldehyde ring.
Electronic Effects : The alkyloxy group is an electron-donating group, which increases the electron density on the aniline ring and influences the electronic properties of the entire conjugated system. This can affect the UV-Vis absorption spectra and the reactivity of the imine bond.
Thermal Properties : The length of the terminal alkoxy chain plays a crucial role in the thermal stability and mesomorphic (liquid crystalline) behavior of the molecules. mdpi.com Longer alkyl chains can lead to stronger intermolecular van der Waals interactions, which may increase melting points and influence the formation and stability of liquid crystal phases. researchgate.net
Formation of Chalcone (B49325) Derivatives via Claisen-Schmidt Condensation
Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in the biosynthesis of flavonoids and are synthesized in the laboratory via the Claisen-Schmidt condensation. wikipedia.orguniv-ovidius.ro This reaction involves the base- or acid-catalyzed condensation between an aromatic aldehyde (lacking α-hydrogens) and an acetophenone (B1666503) or another suitable ketone. taylorandfrancis.com
Traditional Claisen-Schmidt condensations are often performed in solution with a strong base like sodium hydroxide (B78521) (NaOH). univ-ovidius.ro However, in line with the principles of green chemistry, solvent-free and mechanochemical methods have been developed. These approaches offer advantages such as reduced solvent waste, shorter reaction times, and often result in high yields and purity.
A solvent-free approach involves grinding the solid reactants, 4-(benzyloxy)benzaldehyde and an appropriate ketone, with a solid base catalyst such as NaOH using a mortar and pestle. nih.gov The friction and pressure from grinding initiate the reaction, leading to the formation of the chalcone in high yield. This technique is energy-efficient and simplifies the work-up procedure, as the product can often be isolated by simply washing the solid mixture with water to remove the catalyst. nih.gov Quantitative yields have been reported for such solvent-free reactions. wikipedia.org
The structure of chalcones can be widely diversified by varying the ketone and aldehyde starting materials. Using 4-(benzyloxy)benzaldehyde as the aldehyde component, a variety of chalcone analogs can be synthesized by reacting it with different (hetero)aryl methyl ketones. univ-ovidius.roresearchgate.net
A study demonstrated the synthesis of eight different chalcone analogs from 4-(benzyloxy)benzaldehyde. univ-ovidius.rouniv-ovidius.ro The reactions were performed using two main approaches: a classical method with NaOH in ethanol at room temperature, and an alternative method using piperidine (B6355638) as a catalyst in refluxing methanol (B129727). univ-ovidius.roresearchgate.net These methods allowed for the successful condensation with a range of ketones, including substituted acetophenones and acetylated heterocycles. univ-ovidius.ro This versatility allows for the creation of a library of chalcones with varied electronic and steric properties, stemming from the different aromatic and heteroaromatic rings introduced by the ketone component. univ-ovidius.rouniv-ovidius.ro
| Ketone Reactant | Catalyst/Solvent | Resulting Chalcone Structure (Core) | Yield |
|---|---|---|---|
| 2'-Nitroacetophenone | NaOH / Ethanol | (E)-1-(2-nitrophenyl)-3-(4-(benzyloxy)phenyl)prop-2-en-1-one | 85% |
| 4-Acetylbenzonitrile | NaOH / Ethanol | (E)-4-(3-(4-(benzyloxy)phenyl)acryloyl)benzonitrile | 94% |
| 1-(Furan-2-yl)ethanone | NaOH / Ethanol | (E)-3-(4-(benzyloxy)phenyl)-1-(furan-2-yl)prop-2-en-1-one | 88% |
| 1-(5-Bromothiophen-2-yl)ethanone | NaOH / Ethanol | (E)-1-(5-bromothiophen-2-yl)-3-(4-(benzyloxy)phenyl)prop-2-en-1-one | 92% |
| 3-Acetylcoumarin | Piperidine / Methanol | (E)-3-(3-(4-(benzyloxy)phenyl)acryloyl)-2H-chromen-2-one | 75% |
Preparation of Thiosemicarbazone Ligands
Thiosemicarbazones are a class of Schiff bases formed from the condensation of a thiosemicarbazide (B42300) with an aldehyde or ketone. juniv.edu They are of significant interest due to their ability to act as chelating agents for metal ions, bonding through the sulfur and nitrogen atoms. juniv.edunih.gov
The synthesis of a thiosemicarbazone from 4-(benzyloxy)benzaldehyde is typically achieved by refluxing an ethanolic solution containing the aldehyde and a thiosemicarbazide derivative. ijpsr.com For example, reacting 4-benzyloxybenzaldehyde with 4-methyl-3-thiosemicarbazide yields 4-benzyloxybenzaldehyde-4-methyl-3-thiosemicarbazone. Similarly, reaction with unsubstituted thiosemicarbazide produces (E)-4-(benzyloxy)benzaldehyde thiosemicarbazone. nih.gov The reaction is a straightforward condensation, often yielding the product as a precipitate upon cooling, which can then be purified by recrystallization. nih.gov The formation of the thiosemicarbazone is confirmed spectroscopically by the presence of the C=N imine bond and characteristic signals for the thiourea (B124793) moiety.
Synthesis and Characterization of 4-Benzyloxybenzaldehyde-4-methyl-3-thiosemicarbazone
The synthesis of thiosemicarbazone derivatives from benzaldehydes is a well-established method for creating potent chelating agents. A notable example is the synthesis of 4-benzyloxybenzaldehyde-4-methyl-3-thiosemicarbazone (BBMTSC), a ligand designed with specific nitrogen and sulfur donor atoms for metal coordination. mdpi.com
The synthesis is typically achieved through a condensation reaction. An ethanolic solution containing 4-benzyloxybenzaldehyde and 4-methyl-3-thiosemicarbazide is refluxed for several hours. mdpi.com The reaction involves the nucleophilic attack of the primary amine of the thiosemicarbazide on the electrophilic carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the characteristic azomethine (C=N) bond of the Schiff base.
Table 1: Synthesis of 4-Benzyloxybenzaldehyde-4-methyl-3-thiosemicarbazone (BBMTSC)
| Reactant 1 | Reactant 2 | Solvent | Condition | Product |
|---|
Characterization of the resulting BBMTSC ligand is performed using various spectroscopic and analytical techniques. Fourier-transform infrared (FTIR) spectroscopy is crucial for confirming the formation of the product, with characteristic peaks indicating the presence of the C=N and C=S functional groups. Nuclear magnetic resonance (NMR) spectroscopy provides detailed information about the molecular structure, and mass spectrometry confirms the molecular weight of the synthesized compound. The calculated molecular weight for BBMTSC is 299 g/mol , which aligns with mass spectral data showing a molecular ion peak around 300.12. mdpi.com
Research on Chelation Chemistry with 4-(Benzyloxy)benzaldehyde-derived Ligands
Ligands derived from 4-(benzyloxy)benzaldehyde, such as BBMTSC, are of significant interest in coordination chemistry due to their ability to form stable complexes with various metal ions. The presence of sulfur and nitrogen donor atoms in the thiosemicarbazone moiety makes them effective chelating agents. mdpi.com
Research has demonstrated the successful chelation of Cadmium(II) ions by BBMTSC. The formation of the Cd(II)-BBMTSC complex is confirmed through elemental analysis and various spectroscopic methods. mdpi.com FTIR spectral analysis of the complex reveals shifts in the vibrational frequencies of the C=S and C=N bonds compared to the free ligand, which is indicative of the coordination of the sulfur and azomethine nitrogen atoms to the Cd(II) center. This coordination is a key aspect of its function as a chelating agent. Mass spectrometry further supports the formation of the complex, with a molecular weight of 711.11 observed, which is in close agreement with the calculated molecular weight for the proposed complex structure. mdpi.com The study of such complexes is vital for applications in areas like environmental remediation and analytical chemistry for the detection of heavy metals.
Incorporation into Heterocyclic Systems
The aldehyde functionality of 4-(benzyloxy)-3-(hexyloxy)benzaldehyde is a key gateway for its incorporation into various heterocyclic structures, which are of immense importance in medicinal chemistry and materials science.
One-Pot Assembly Strategies for Pyrimidine (B1678525) Derivatives from 4-(Benzyloxy)benzaldehyde
One-pot, multi-component reactions are highly efficient strategies for the synthesis of complex heterocyclic molecules like pyrimidines from simple precursors. These reactions offer advantages such as operational simplicity, reduced reaction times, and higher yields compared to traditional multi-step syntheses. A common approach involves the reaction of an aldehyde, such as a 4-(benzyloxy)benzaldehyde derivative, with a compound containing an active methylene (B1212753) group (e.g., barbituric acid) and a urea (B33335) or thiourea source. researchgate.net
This type of reaction, often catalyzed and sometimes performed in environmentally benign solvents like water, proceeds through a cascade of reactions. researchgate.net It typically begins with a Knoevenagel condensation between the aldehyde and the active methylene compound, followed by a Michael addition of the urea/thiourea and subsequent cyclization and dehydration to form the final pyrimidine ring system. researchgate.net This strategy allows for the creation of a diverse library of pyrimidine derivatives by varying the aldehyde and other components.
Table 2: General Scheme for One-Pot Pyrimidine Synthesis
| Component 1 | Component 2 | Component 3 | Catalyst/Solvent (Example) | Product Class |
|---|
Synthetic Routes to Oxadiazole and Tetrazole Analogues Featuring Alkoxy/Benzyloxy Substitution
Oxadiazole and tetrazole rings are important five-membered heterocycles that are considered bioisosteres of amide and carboxylic acid groups, respectively, and are frequently incorporated into pharmacologically active compounds. unito.it Aldehydes with alkoxy/benzyloxy substitutions serve as versatile starting materials for the synthesis of these heterocycles.
For the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles, the aldehyde is typically first oxidized to the corresponding carboxylic acid. The carboxylic acid is then converted to an acid hydrazide by reacting with hydrazine. nih.gov This acid hydrazide can then undergo cyclodehydration with another carboxylic acid or its derivative, or be converted into an N-acylhydrazone which is subsequently cyclized oxidatively to form the 1,3,4-oxadiazole (B1194373) ring. researchgate.net A variety of dehydrating agents, including phosphorus oxychloride, thionyl chloride, or triflic anhydride, can be employed for the cyclization step. nih.govresearchgate.net
The synthesis of 2,5-disubstituted tetrazoles from aldehydes often involves converting the aldehyde into a key intermediate such as an aryl benzenesulfonohydrazide, which can then be further reacted to form the tetrazole ring. unito.it These multi-step synthetic pathways allow for the introduction of the benzyloxy- and hexyloxy-substituted phenyl group into the final heterocyclic structure.
Advanced Derivatization for Specialized Material Science Applications
The unique electronic and structural features imparted by the benzyloxy and hexyloxy groups make this compound an attractive precursor for the synthesis of advanced materials, particularly fluorescent dyes for imaging and sensing applications.
Synthesis of Boron Dipyrromethene (BODIPY) Dyes with Benzyloxy/Hexyloxy Functionalities
Boron dipyrromethene (BODIPY) dyes are a prominent class of fluorophores known for their sharp absorption and emission peaks, high fluorescence quantum yields, and excellent photostability. nih.gov The properties of BODIPY dyes can be finely tuned by modifying the substituents on the core structure.
The synthesis of meso-substituted BODIPY dyes is commonly achieved through a one-pot procedure. beilstein-journals.org This involves the acid-catalyzed condensation of an aldehyde with two equivalents of a pyrrole (B145914) derivative, such as 2,4-dimethylpyrrole. This reaction forms a dipyrromethane intermediate, which is not typically isolated. The intermediate is then oxidized in situ using an oxidizing agent like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) or p-chloranil to yield a dipyrromethene. beilstein-journals.orgmdpi.com The final step is the complexation with a boron source, usually boron trifluoride diethyl etherate (BF₃·OEt₂), in the presence of a base like triethylamine (B128534), to form the stable BODIPY core. beilstein-journals.org
By using this compound as the aldehyde precursor, the resulting BODIPY dye would feature the benzyloxy/hexyloxy-substituted phenyl group at the meso-position of the dye. These bulky and electronically active substituents can influence the dye's photophysical properties, such as its absorption and emission wavelengths, as well as its solubility and potential for intermolecular interactions, making it suitable for applications in bioimaging and materials science. researchgate.net
Table 3: Mentioned Compounds
| Compound Name | Abbreviation |
|---|---|
| This compound | - |
| 4-Benzyloxybenzaldehyde-4-methyl-3-thiosemicarbazone | BBMTSC |
| 4-Benzyloxybenzaldehyde | - |
| 4-Methyl-3-thiosemicarbazide | - |
| Cadmium(II) | Cd(II) |
| Barbituric acid | - |
| Urea | - |
| Thiourea | - |
| 2,4-Dimethylpyrrole | - |
| 2,3-Dichloro-5,6-dicyano-p-benzoquinone | DDQ |
| Boron trifluoride diethyl etherate | BF₃·OEt₂ |
| Triethylamine | Et₃N |
| Phosphorus oxychloride | POCl₃ |
| Thionyl chloride | SOCl₂ |
Asymmetric Synthesis of Chiral Building Blocks (e.g., 3-Aryl-3-hydroxypropanoic Esters) for Liquid Crystals
The creation of chiral liquid crystals often relies on the incorporation of stereochemically defined building blocks. One such important class of building blocks is the 3-aryl-3-hydroxypropanoic esters. The asymmetric synthesis of these esters from an achiral precursor like this compound allows for the precise control of chirality, which is fundamental to the macroscopic properties of the resulting liquid crystalline materials.
The synthesis commences with the conversion of this compound into a suitable precursor for asymmetric reduction. A common and effective strategy is the preparation of a β-ketoester. This can be achieved through a Claisen-type condensation reaction where the aldehyde is treated with an excess of an acetate (B1210297) ester, such as ethyl acetate, in the presence of a strong base. This reaction elongates the carbon chain and introduces the necessary keto and ester functionalities, yielding ethyl 3-(4-(benzyloxy)-3-(hexyloxy)phenyl)-3-oxopropanoate.
With the β-ketoester in hand, the crucial chiral center is introduced via asymmetric transfer hydrogenation. This reaction reduces the ketone to a hydroxyl group, creating a stereocenter with a high degree of enantiomeric purity. The success of this step is highly dependent on the choice of catalyst and chiral ligand.
Detailed research has shown that ruthenium(II) complexes are highly effective catalysts for this transformation. Specifically, precursors such as [RuCl2(η6-arene)]2, where the arene can be p-cymene, mesitylene, or benzene (B151609), have been successfully employed. These are used in combination with chiral ligands, for instance, (1S,2S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN). The reaction is typically carried out using a hydrogen donor, such as an azeotropic mixture of formic acid and triethylamine.
The judicious selection of the catalyst-ligand combination and reaction conditions is paramount for achieving high conversion, yield, and, most importantly, high enantiomeric excess (ee). The enantiomeric excess is a measure of the purity of the desired enantiomer, which directly influences the performance of the final liquid crystal material. Research findings have demonstrated that this synthetic approach can yield 3-aryl-3-hydroxypropanoic esters with enantiomeric excesses often exceeding 98%.
The resulting chiral 3-(4-(benzyloxy)-3-(hexyloxy)phenyl)-3-hydroxypropanoic ester is a versatile building block. The hydroxyl and ester groups can be further functionalized to incorporate the molecule into larger, more complex liquid crystal structures. The presence of the chiral center, with its well-defined stereochemistry, is instrumental in inducing the formation of chiral mesophases, such as chiral nematic (N), smectic C (SmC*), and even more complex phases like twist grain boundary and blue phases.
Below are tables summarizing the research findings on the asymmetric transfer hydrogenation for the synthesis of chiral 3-aryl-3-hydroxypropanoic esters, which is directly applicable to the derivative of this compound.
Table 1: Effect of Ruthenium Precursor on Asymmetric Transfer Hydrogenation
| Entry | Ru Precursor | Ligand | Time (h) | Conversion (%) | Yield (%) | ee (%) |
| 1 | [RuCl2(p-cymene)]2 | (1S,2S)-TsDPEN | 3 | 100 | 85 | 95 |
| 2 | [RuCl2(mesitylene)]2 | (1S,2S)-TsDPEN | 2 | 100 | 81 | 98 |
| 3 | [RuCl2(benzene)]2 | (1S,2S)-TsDPEN | 3 | 100 | 82 | 94 |
Table 2: Optimization of Catalyst Loading
| Entry | Ru Precursor | Ligand | Catalyst Loading (mol%) | Time (h) | Conversion (%) | Yield (%) | ee (%) |
| 1 | [RuCl2(mesitylene)]2 | (1S,2S)-TsDPEN | 10 | 2 | 100 | 81 | 98 |
| 2 | [RuCl2(mesitylene)]2 | (1S,2S)-TsDPEN | 5 | 24 | 100 | 92 | 98 |
| 3 | [RuCl2(mesitylene)]2 | (1S,2S)-TsDPEN | 2 | 24 | 100 | 74 | 98 |
Application in Advanced Materials Research
Development of Liquid Crystalline Materials
The rod-like shape of molecules is a fundamental prerequisite for the formation of liquid crystalline phases. 4-(Benzyloxy)-3-(hexyloxy)benzaldehyde serves as a valuable precursor for the synthesis of such calamitic (rod-shaped) liquid crystals, most notably through its conversion into Schiff base derivatives. The inherent rigidity of the phenyl rings, combined with the flexible terminal alkoxy chain and the bulky benzyloxy group, are key features that influence mesomorphic behavior.
The design of rod-like Schiff base liquid crystals often involves the condensation of an aldehyde with a primary amine. Incorporating the this compound moiety into such a structure would yield a molecule with a specific arrangement of rigid and flexible segments, which is crucial for achieving liquid crystallinity. The core structure would consist of multiple phenyl rings linked by the azomethine (-CH=N-) group, providing the necessary rigidity and linearity.
The key design principles for liquid crystals based on this moiety include:
Anisotropic Molecular Shape: The elongated structure of the Schiff base derivatives is essential for the formation of orientationally ordered liquid crystal phases.
Presence of a Rigid Core: The interconnected phenyl rings and the azomethine linkage form a rigid core that promotes anisotropic packing.
Flexible Terminal Chains: The hexyloxy group provides flexibility, which can lower the melting point and influence the type of mesophase formed.
Polar Groups: The presence of the ether linkages and the potential for introducing other polar groups can affect the intermolecular forces and, consequently, the thermal stability of the mesophases.
The mesomorphic behavior of Schiff bases derived from analogous benzaldehydes has been extensively studied. For instance, a series of Schiff bases, (E)-4-(alkyloxy)-N-(4-(benzyloxy)benzylidene)aniline, demonstrates the formation of smectic A (SmA) phases. mdpi.com The thermal stability and the temperature range of these mesophases are directly influenced by the molecular structure.
The investigation of phase transitions is typically carried out using techniques such as differential scanning calorimetry (DSC) and polarized optical microscopy (POM). DSC allows for the determination of transition temperatures and associated enthalpy changes, while POM enables the identification of specific liquid crystal phases based on their unique optical textures. For derivatives of this compound, it is anticipated that they would exhibit enantiotropic liquid crystalline phases, meaning the mesophases would be stable on both heating and cooling cycles.
Below is an interactive data table summarizing the phase transition temperatures of a homologous series of analogous Schiff base liquid crystals, (E)-4-(alkyloxy)-N-(4-(benzyloxy)benzylidene)aniline, which highlights the effect of the alkoxy chain length.
| Compound | Alkoxy Chain (n) | Heating (°C) | Cooling (°C) |
| I6 | 6 | Cr 135.0 I | I 132.0 Cr |
| I8 | 8 | Cr 125.0 SmA 138.0 I | I 136.0 SmA 115.0 Cr |
| I10 | 10 | Cr 120.0 SmA 140.0 I | I 139.0 SmA 110.0 Cr |
| I12 | 12 | Cr 118.0 SmA 142.0 I | I 141.0 SmA 108.0 Cr |
| I14 | 14 | Cr 115.0 SmA 143.0 I | I 142.0 SmA 105.0 Cr |
| I16 | 16 | Cr 112.0 SmA 144.0 I | I 143.0 SmA 102.0 Cr |
Cr = Crystalline, SmA = Smectic A, I = Isotropic Liquid. Data sourced from studies on analogous compounds.
The molecular architecture of Schiff bases derived from this compound would have a profound impact on their liquid crystalline properties.
Benzyloxy Group: The bulky benzyloxy group at one end of the molecule can significantly influence the molecular packing. It can promote the formation of smectic phases by enhancing intermolecular attractions and creating a more ordered arrangement. Studies on related compounds have shown that the presence of a terminal benzyloxy group can lead to the exclusive formation of smectic A phases, as opposed to nematic phases observed in similar structures without this group. mdpi.com
Alkoxy Chain Length: The length of the alkoxy chain, in this case, the hexyloxy group, is a critical determinant of the type and stability of the mesophase. Generally, as the chain length increases in a homologous series, the melting points tend to decrease, and the stability of the smectic phases increases. Longer chains lead to stronger van der Waals interactions between molecules, favoring the layered structure of smectic phases over the less ordered nematic phase. The hexyloxy group, being of intermediate length, would likely contribute to the formation of stable smectic phases.
Supramolecular Chemistry and Molecular Self-Assembly
The specific substitution pattern of this compound, featuring both benzyloxy and hexyloxy groups, makes it an interesting building block for supramolecular chemistry and molecular self-assembly. These processes rely on non-covalent interactions to organize molecules into well-defined, higher-order structures.
These substituted benzaldehyde (B42025) scaffolds can be designed to self-assemble into various architectures, such as:
Lamellar Structures: The segregation of the aromatic cores and the aliphatic hexyloxy chains can lead to the formation of layered structures, similar to those found in smectic liquid crystals.
Complex Networks: Through the introduction of specific recognition sites, more complex and functional supramolecular networks could be engineered.
While the aldehyde group in this compound is not a classical hydrogen bond donor, it can act as a hydrogen bond acceptor. In the solid state, weak C-H···O hydrogen bonds involving the aldehyde oxygen and hydrogens from neighboring molecules can play a significant role in stabilizing the crystal packing. nih.govafricaresearchconnects.com
In derivatives of this compound, such as Schiff bases or other functionalized molecules, stronger intermolecular interactions can be introduced. For example, the formation of hydrogen-bonded liquid crystals (HBLCs) is a well-established strategy where complementary molecules are linked via hydrogen bonds to create a supramolecular mesogen. The benzyloxy and hexyloxy substituents would then influence the packing and phase behavior of these larger, self-assembled structures. The interplay of these weak interactions, including van der Waals forces from the alkyl chains and π-π stacking of the aromatic rings, governs the formation and stability of the final supramolecular assembly.
Functional Dyes and Organic Electronics
The electronic properties of this compound make it a suitable building block for the synthesis of functional dyes, particularly Boron-dipyrromethene (BODIPY) dyes, which are of significant interest in the field of organic electronics.
Electrochemical Characterization of Benzyloxy/Hexyloxy-Modified BODIPY Dyes
The electrochemical behavior of BODIPY dyes can be significantly influenced by the substituents on the meso-phenyl ring. A study on BODIPY dyes incorporating a 4-(benzyloxy)phenoxyhexyloxy group, a structure analogous to the substituent pattern in this compound, provides insight into these effects. nih.gov
Voltammetric measurements of these dyes reveal important information about their redox properties. Typically, BODIPY dyes with such modifications exhibit reversible one-electron reduction potentials, while their oxidation potentials are often irreversible. nih.gov This irreversibility in oxidation is likely due to processes such as radical coupling and dimer formation following the initial oxidation event. nih.gov
The specific redox potential values are crucial for determining the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels of the dye, which in turn dictate its suitability for various applications in organic electronics, such as in dye-sensitized solar cells.
Table 1: Electrochemical Data for a Benzyloxy/Phenoxyhexyloxy-Modified BODIPY Dye
| Parameter | Value (V) |
| Oxidation Potential (Eox) | Data not available in search results |
| Reduction Potential (Ered) | Reversible one-electron reduction |
Exploration of Electronic Structures for Tunable Optical Properties in Advanced Dyes
The electronic structure of BODIPY dyes, and consequently their optical properties, can be finely tuned by chemical modifications. The introduction of electron-donating or electron-withdrawing groups can alter the HOMO-LUMO gap, which directly affects the absorption and emission wavelengths of the dye. nih.gov
In BODIPY dyes synthesized with a 4-(benzyloxy)phenoxyhexyloxy group, the bulky and electron-rich benzyloxy and hexyloxy moieties influence the electronic environment of the chromophore. nih.gov These substituents can impact the dye's photophysical properties, including its fluorescence quantum yield and Stokes shift. While the specific effects of the 4-(benzyloxy)-3-(hexyloxy)phenyl group on BODIPY dyes have not been detailed, the general principles of substituent effects on the BODIPY core are well-established. The design and synthesis of BODIPY dyes with tailored absorption and emission characteristics are central to their application in areas such as fluorescent probes and light-harvesting materials. nih.gov
Computational and Theoretical Investigations
Quantum Chemical Studies of 4-(Benzyloxy)-3-(hexyloxy)benzaldehyde and its Derivatives
Quantum chemical studies unravel the electronic characteristics that govern the reactivity and stability of this compound. These methods provide data on electron distribution, orbital energies, and reactivity indices.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to optimize molecular geometry and analyze electronic structure. For derivatives of benzyloxybenzaldehyde, calculations are commonly performed using methods like the B3LYP hybrid functional combined with basis sets such as 6-31G(d,p) or 6-311++G(d,p). researchgate.netnih.govbanglajol.info These calculations provide optimized structural parameters, including bond lengths, bond angles, and dihedral angles, which are often in good agreement with experimental data. researchgate.net
For a close analog, 4-Benzyloxy-3-Methoxy-Benzaldehyde (BMB), DFT calculations have determined the precise geometrical parameters. This analysis reveals the spatial arrangement of atoms and the confirmation of the molecule's stability through the absence of imaginary frequencies in vibrational calculations. researchgate.net Such studies confirm that the optimized geometry corresponds to an energy minimum on the potential energy surface.
| Parameter Type | Atoms Involved | Value |
|---|---|---|
| Bond Length | R(1,2) | 1.3952 Å |
| Bond Length | R(1,6) | 1.3948 Å |
| Bond Length | R(1,10) | 1.54 Å |
| Bond Angle | A(2,1,6) | 119.9985° |
| Bond Angle | A(2,1,10) | 119.9972° |
| Bond Angle | A(6,1,10) | 120.0043° |
| Dihedral Angle | D(6,1,2,3) | 0.0323° |
| Dihedral Angle | D(10,1,2,7) | -0.052° |
Frontier Molecular Orbital (FMO) theory is pivotal in explaining the chemical reactivity and electronic properties of molecules. youtube.comyoutube.com The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. youtube.comnih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability, reactivity, and polarizability. nih.gov
A smaller HOMO-LUMO gap implies a higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov This smaller gap facilitates intramolecular charge transfer, which is a key feature in many biologically active and nonlinear optical materials. nih.gov For instance, the HOMO-LUMO energy gap for 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, a related compound, was calculated to be 4.3337 eV. nih.gov For another derivative, the gap was found to be significantly lower, indicating high chemical reactivity and polarizability. nih.gov The energies of these orbitals are fundamental in calculating various global reactivity descriptors.
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|
| 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid | - | - | 4.3337 | nih.gov |
| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | - | - | -0.08657 | nih.gov |
Global reactivity descriptors, derived from HOMO and LUMO energies via Koopmans' theorem, provide a quantitative measure of a molecule's stability and reactivity. researchgate.net These parameters include chemical potential (μ), chemical hardness (η), global softness (S), and the electrophilicity index (ω). nih.gov
Chemical Hardness (η) measures resistance to change in electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft."
Global Softness (S) is the reciprocal of hardness and indicates a molecule's capacity to receive electrons.
Chemical Potential (μ) describes the escaping tendency of electrons from an equilibrium system.
Electrophilicity Index (ω) quantifies the energy lowering of a system when it is saturated with electrons from the environment.
These descriptors help to understand the relationship between the structure, stability, and global chemical reactivity of compounds. researchgate.net For example, a high electrophilicity value indicates a strong ability to act as an electrophile, while a low hardness value (high softness) suggests high reactivity. nih.gov
Molecular Conformation and Structural Dynamics
The three-dimensional structure and dynamic behavior of this compound are critical to its function and interactions. Theoretical analyses provide detailed insights into its preferred shapes and non-covalent interactions.
The conformation of benzyloxybenzaldehyde scaffolds is a subject of significant interest. Studies on the parent compound, 4-(Benzyloxy)benzaldehyde (B125253), show that it adopts an essentially planar conformation. researchgate.netnih.govafricaresearchconnects.com The dihedral angle, which measures the twist between the two aromatic rings, is reported to be a minimal 5.23 (9)°. researchgate.netnih.govafricaresearchconnects.comresearchgate.net This near-coplanarity suggests a stable configuration that could facilitate electron delocalization across the molecule. africaresearchconnects.com
However, the conformation can be influenced by substitution patterns. While some derivatives maintain this planarity, others are observed to be significantly twisted, with torsion angles reported in the range of 31.7° to 99.1°. nih.gov DFT calculations on the closely related 4-Benzyloxy-3-Methoxy-Benzaldehyde provide detailed dihedral angles for the entire structure, confirming the subtle twists and turns that define its three-dimensional shape. researchgate.net
While lacking strong hydrogen bond donors, benzyloxybenzaldehyde derivatives engage in various weak intermolecular interactions that stabilize their crystal packing. In 4-(Benzyloxy)benzaldehyde, weak, non-classical C-H···O hydrogen bonds are observed. nih.gov These interactions are shortest between the oxygen atom of the aldehyde group and the hydrogen atoms of the adjacent methylene (B1212753) bridge. researchgate.netafricaresearchconnects.comresearchgate.net
The simulation and theoretical analysis of these weak forces are crucial for understanding the supramolecular assembly of these molecules. morressier.comresearchgate.net Methods based on Atoms in Molecules (AIM) theory can be used to explore and quantify the strength of hydrogen bonds in terms of electron density at critical points. morressier.comresearchgate.net The presence of such interactions, including C-H···π and π-π stacking, facilitates the formation of complex, multi-dimensional networks that define the material's bulk properties. researchgate.net
Topological Indices and Chemoinformatics
Chemoinformatics is a important field in modern drug discovery and development, employing computational methods to analyze and predict the properties of chemical compounds. A key aspect of chemoinformatics involves the use of topological indices, which are numerical descriptors that characterize the topology of a molecule's structure. These indices play a crucial role in the development of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. Such models are instrumental in forecasting the biological activities and physicochemical properties of novel molecules, thereby streamlining the process of identifying promising drug candidates.
Application of Topological Indices for Structure-Activity Relationship Prediction in Benzaldehyde (B42025) Analogues
Topological indices are numerical values derived from the graph representation of a molecule, where atoms are represented as vertices and bonds as edges. nih.gov These descriptors encode information about the size, shape, branching, and connectivity of a molecule. nih.gov In the context of benzaldehyde analogues, including compounds like this compound, topological indices are employed to establish a correlation between the molecular structure and its biological activity. researchgate.net
The application of topological indices in QSAR studies for benzaldehyde analogues involves a systematic process. Initially, a series of benzaldehyde derivatives with known biological activities are selected. For each compound, a set of topological indices is calculated. These indices, along with other physicochemical descriptors, are then used as independent variables in statistical analyses, such as multiple linear regression, to build a QSAR model that relates the structural features to the observed activity. nih.gov
Several types of topological indices have proven useful in QSAR modeling of various compounds, and these can be applied to benzaldehyde analogues. researchgate.net Some of the commonly used indices include:
Wiener Index (W): This index is calculated as the sum of the distances between all pairs of vertices in the molecular graph and is related to molecular branching. researchgate.net
Randić Index (χ): One of the most widely used indices, the Randić index is calculated from the degrees of adjacent vertices and reflects the extent of branching in a molecule. nih.gov
Zagreb Indices (M1 and M2): These indices are calculated from the sum of the squares of the degrees of all vertices (M1) and the sum of the products of the degrees of adjacent vertices (M2). researchgate.net
Balaban J Index: This index is a highly discriminating descriptor that is sensitive to the shape and branching of a molecule.
The predictive power of a QSAR model based on topological indices depends on the selection of appropriate descriptors that can effectively capture the structural variations responsible for the differences in biological activity among the benzaldehyde analogues. frontiersin.org Successful QSAR models can then be used to predict the activity of new, unsynthesized benzaldehyde derivatives, thereby prioritizing the synthesis of compounds with the highest predicted potency. echemcom.com
| Topological Index | Description | Structural Information Encoded |
|---|---|---|
| Wiener Index (W) | Sum of the lengths of the shortest paths between all pairs of non-hydrogen atoms in the molecule. | Molecular size and branching. |
| Randić Index (χ) | Calculated from the inverse square root of the product of the degrees of adjacent atoms. | Molecular branching and complexity. |
| Zagreb Indices (M1, M2) | M1 is the sum of squares of the degrees of all atoms; M2 is the sum of the products of the degrees of adjacent atoms. | Molecular branching and cyclicity. |
| Balaban J Index | A distance-based index that is highly discriminating for molecular shape. | Molecular shape, size, and branching. |
In silico Approaches for Property Prediction in Substituted Benzaldehyde Scaffolds
In silico approaches, which are computational methods, are invaluable for predicting the physicochemical and pharmacokinetic properties of substituted benzaldehyde scaffolds, including this compound. researchgate.net These predictions are crucial in the early stages of drug discovery to assess the druglikeness of a compound and to identify potential liabilities. researchgate.net
One of the key in silico methods is molecular docking . This technique predicts the preferred orientation of a molecule when bound to a receptor or enzyme. For substituted benzaldehydes, docking studies can elucidate the binding interactions with their biological targets, providing insights into the structural basis of their activity. nih.gov For instance, studies on benzyloxybenzaldehyde derivatives as inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3) have utilized molecular docking to understand their binding modes within the enzyme's active site. mdpi.comnih.gov
Another important set of in silico tools are those used for the prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. These predictions help in evaluating the pharmacokinetic profile of a compound without the need for extensive experimental work. mdpi.com For substituted benzaldehyde scaffolds, various ADMET parameters can be predicted, including:
Lipophilicity (logP): This parameter affects absorption and distribution.
Aqueous Solubility (logS): This is important for bioavailability.
Blood-Brain Barrier (BBB) Permeability: This is crucial for drugs targeting the central nervous system.
Cytochrome P450 (CYP) Inhibition: This helps in predicting potential drug-drug interactions.
Toxicity: Various toxicity endpoints, such as mutagenicity and carcinogenicity, can be predicted.
The "rule of five," proposed by Lipinski, is a well-known guideline for evaluating the druglikeness of a compound based on some of these predicted properties. nih.gov In silico models for ADMET prediction are often based on large datasets of experimentally determined properties and employ machine learning algorithms to establish relationships between molecular structure and the property of interest. researchgate.net
| In silico Method | Predicted Property | Relevance in Drug Discovery |
|---|---|---|
| Molecular Docking | Binding affinity and orientation in a biological target. | Understanding mechanism of action and structure-activity relationships. |
| ADMET Prediction | Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles. | Assessing druglikeness and identifying potential pharmacokinetic issues. |
| QSAR/QSPR Modeling | Biological activity and physicochemical properties. | Predicting the potency and properties of new compounds. |
Spectroscopic and Advanced Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides information about the chemical environment of each atom.
Proton NMR (¹H NMR) is instrumental in identifying the types and connectivity of hydrogen atoms in a molecule. In derivatives of 4-(Benzyloxy)-3-(hexyloxy)benzaldehyde, specific protons exhibit characteristic chemical shifts (δ) measured in parts per million (ppm).
The aldehyde proton (-CHO) is highly deshielded and typically appears as a singlet far downfield in the spectrum. For instance, in related structures like 4-phenacyloxy benzaldehyde (B42025), this proton signal is observed at approximately 9.85-10.09 ppm. orientjchem.org Similarly, for 4-benzyloxybenzaldehyde, the aldehyde proton resonates at 9.88 ppm. chemicalbook.com
The protons on the aromatic rings are found in the range of 6.8 to 8.0 ppm. orientjchem.orgchemicalbook.com Their specific shifts and splitting patterns (e.g., singlet, doublet, triplet) depend on their position on the ring and the electronic effects of the substituents (benzyloxy, hexyloxy, and aldehyde groups). The benzylic methylene (B1212753) protons (-O-CH₂-Ph) in 4-benzyloxybenzaldehyde show a characteristic singlet around 5.14 ppm, confirming the presence of the benzyl (B1604629) ether linkage. chemicalbook.com
Table 1: Representative ¹H NMR Chemical Shifts for Protons in Benzaldehyde Derivatives
| Proton Type | Representative Compound | Chemical Shift (δ, ppm) |
| Aldehyde (-CHO) | 4-Phenacyloxy benzaldehyde | 10.09 |
| Aldehyde (-CHO) | 4-Benzyloxybenzaldehyde | 9.88 |
| Aromatic (Ar-H) | 4-Phenacyloxy benzaldehyde | 7.02 - 8.00 |
| Aromatic (Ar-H) | 4-Benzyloxybenzaldehyde | 7.07 - 7.83 |
| Methylene (-O-CH₂-Ph) | 4-Benzyloxybenzaldehyde | 5.14 |
Data sourced from studies on related benzaldehyde derivatives. orientjchem.orgchemicalbook.com
Carbon-13 NMR provides complementary information to ¹H NMR, mapping the carbon skeleton of the molecule. The carbon atom of the aldehyde functional group is particularly noteworthy, appearing significantly downfield due to the strong deshielding effect of the double-bonded oxygen. In various benzaldehyde derivatives, this carbonyl carbon signal typically resonates between 190 and 193 ppm. orientjchem.orgrsc.orgrsc.org
The aromatic carbons show a series of signals in the approximate range of 114 to 165 ppm. rsc.orgchemicalbook.com The carbons directly attached to oxygen atoms (C-O) are shifted further downfield within this range compared to other aromatic carbons. For example, in 4-methoxybenzaldehyde, the carbon attached to the methoxy (B1213986) group appears at 164.6 ppm, while the other ring carbons are found between 114 and 132 ppm. rsc.org The carbons of the hexyloxy and benzyloxy groups would also have characteristic signals, with the benzylic methylene carbon appearing around 70 ppm.
Table 2: Key ¹³C NMR Chemical Shifts for Functional Groups in Benzaldehyde Derivatives
| Carbon Type | Representative Compound | Chemical Shift (δ, ppm) |
| Aldehyde (C=O) | 4-Phenacyloxy 3-methoxy benzaldehyde | 192.59 |
| Aldehyde (C=O) | 4-chlorobenzaldehyde | 190.9 |
| Aromatic (C-O) | 4-methoxybenzaldehyde | 164.6 |
| Aromatic (C-H) | 4-methoxybenzaldehyde | 114.3 - 132.0 |
Data compiled from research on analogous structures. orientjchem.orgrsc.org
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification in Synthesized Compounds
FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For compounds like this compound, the FT-IR spectrum displays several characteristic absorption bands.
A strong, sharp absorption band corresponding to the C=O stretch of the aldehyde group is a prominent feature, typically appearing in the region of 1670-1690 cm⁻¹. orientjchem.org The C-H bond of the aldehyde group shows two distinct, weaker stretching bands between 2700-2900 cm⁻¹. orientjchem.org Other key signals include aromatic C=C stretching vibrations around 1580-1600 cm⁻¹, aliphatic C-H stretching from the hexyloxy group just below 3000 cm⁻¹, and strong C-O-C (ether) stretching bands, often observed in the 1210-1230 cm⁻¹ region. orientjchem.orgnist.gov
Table 3: Characteristic FT-IR Absorption Frequencies for Benzaldehyde Derivatives
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |
| Aldehyde C-H | Stretch | 2840 & 2730 |
| Aliphatic C-H | Stretch | 2924 - 2981 |
| Aromatic C-H | Stretch | ~3090 |
| Aldehyde C=O | Stretch | 1674 - 1689 |
| Aromatic C=C | Stretch | 1581 - 1597 |
| Ether C-O-C | Stretch | 1218 - 1226 |
Data based on spectroscopic analysis of related compounds. orientjchem.org
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis of Derivatives
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers clues to its structure through the analysis of fragmentation patterns. The molecular formula of this compound is C₂₀H₂₄O₃, giving it a molecular weight of 312.41 g/mol .
In the mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 312. Under electron ionization (EI), the molecule would likely undergo characteristic fragmentation. Based on analyses of similar structures, key fragmentation pathways can be predicted. For 4-benzyloxybenzaldehyde, a major fragment is the tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, resulting from the cleavage of the benzyl group. chemicalbook.com For 4-hexyloxybenzaldehyde, fragmentation involves the loss of the hexyl chain. nist.govnist.gov Therefore, for the target compound, prominent fragments corresponding to the loss of the benzyl group (m/z 91) and cleavage of the hexyloxy chain would be anticipated.
X-ray Diffraction (XRD) and Crystallographic Studies
X-ray diffraction techniques are used to determine the atomic and molecular structure of a crystal. By analyzing the diffraction pattern of an X-ray beam passing through the crystalline solid, a three-dimensional map of electron density can be generated, revealing precise bond lengths, bond angles, and intermolecular interactions.
Single-crystal X-ray diffraction provides the most definitive structural information for a crystalline compound. Studies on the related molecule 4-benzyloxybenzaldehyde have revealed detailed conformational features. In its solid state, the molecule adopts an essentially planar conformation, with the two aromatic rings forming a dihedral angle of only 5.23°. nih.govresearchgate.net The aldehyde group is found to be coplanar with the aromatic ring to which it is attached. nih.govresearchgate.net The crystal packing is stabilized by weak intermolecular C-H···O interactions. nih.govresearchgate.net
A similar crystallographic study of this compound would elucidate its specific solid-state conformation, including the orientation of the hexyloxy chain and the benzyloxy group, as well as the nature of the intermolecular forces that dictate its crystal lattice structure. Powder X-ray diffraction (PXRD) could be used to analyze polycrystalline samples, confirming the phase purity of a synthesized batch and providing information about its crystal system.
Analysis of Crystal Packing and Unit Cell Parameters
The study of crystal structures provides fundamental information about the arrangement of molecules in a solid state. For benzyloxybenzaldehyde derivatives, X-ray crystallography is a key technique to determine their supramolecular networks. The crystal packing in these compounds is often stabilized by a variety of weak intermolecular interactions, including C–H⋯O hydrogen bonds, C–H⋯π interactions, and π–π stacking forces, which together consolidate the molecular assembly. rsc.orgrsc.org
While specific crystal data for this compound is not detailed in the provided sources, the analysis of the closely related compound, 4-(Benzyloxy)benzaldehyde (B125253), offers valuable insights. The crystal structure of 4-(Benzyloxy)benzaldehyde reveals an essentially planar conformation. nih.govresearchgate.net In this structure, the two aromatic rings form a dihedral angle of 5.23 (9)°. nih.govresearchgate.netafricaresearchconnects.com The aldehyde group is coplanar with its aromatic ring, showing a maximum deviation of only 0.204 (3) Å. nih.govresearchgate.netafricaresearchconnects.com The packing is influenced by weak intermolecular C—H⋯O contacts, with the shortest interactions occurring between the aldehyde oxygen atom and the hydrogen atoms of the methylene group. nih.govresearchgate.netafricaresearchconnects.com
The unit cell parameters for 4-(Benzyloxy)benzaldehyde have been determined, providing a basis for understanding the crystal lattice.
Table 1: Crystal Data and Structure Refinement for 4-(Benzyloxy)benzaldehyde
| Parameter | Value |
|---|---|
| Empirical Formula | C₁₄H₁₂O₂ |
| Formula Weight (Mr) | 212.24 |
| Crystal System | Orthorhombic |
| Space Group | Pna2₁ |
| a (Å) | 11.4772 (11) |
| b (Å) | 12.9996 (12) |
| c (Å) | 7.2032 (6) |
| Volume (V) (ų) | 1074.71 (17) |
| Z | 4 |
| Temperature (K) | 123 |
Data sourced from references nih.govresearchgate.net
Hirshfeld Surface Analysis for Intermolecular Interaction Quantification in Benzyloxybenzaldehydes
Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal. nih.govmdpi.comnih.gov This technique maps the electron density to define a surface around a molecule, allowing for the detailed investigation of close contacts between neighboring molecules. mdpi.com
For benzyloxybenzaldehyde derivatives, Hirshfeld analysis reveals that the crystal packing is predominantly governed by H⋯H, C⋯H/H⋯C, and O⋯H/H⋯O interactions. rsc.orgnih.gov These interactions can be visualized and their relative contributions to the total Hirshfeld surface area can be calculated, providing a quantitative understanding of the forces holding the crystal lattice together. rsc.org
Two-dimensional fingerprint plots derived from the Hirshfeld surface offer a concise summary of the intermolecular contacts. For instance, in one benzyloxybenzaldehyde derivative, O⋯H/H⋯O interactions appear as distinct spikes, comprising a significant portion of the total surface area. rsc.org The analysis of various benzyloxybenzaldehydes demonstrates that these weak intermolecular contacts are significant in forming their supramolecular structures. rsc.org
Table 2: Relative Contributions of Intermolecular Contacts to the Hirshfeld Surface Area for Representative Benzyloxybenzaldehyde Derivatives
| Interaction Type | Contribution Percentage |
|---|---|
| H···H | 34.5% - 42.1% |
| C···H/H···C | 34.1% - 39.0% |
| O···H/H···O | 11.8% - 19.1% |
| C···C | ~5.5% |
Data compiled from references rsc.orgnih.govnih.gov
The analysis indicates that dispersion forces, primarily represented by H···H and C···H contacts, are the dominant contributors to the crystal packing in these types of molecules. nih.govrri.res.in
Advanced Microscopy Techniques (e.g., FESEM) for Morphological Characterization of Materials
Field Emission Scanning Electron Microscopy (FESEM) is an advanced microscopy technique used to investigate the surface morphology and microstructure of materials. FESEM provides high-resolution images of the sample's surface, revealing details about its topography, composition, and crystalline structure. researchgate.net
While specific FESEM studies on this compound were not found, this technique is broadly applicable to the morphological characterization of crystalline organic compounds. By scanning the material with a focused beam of electrons, FESEM can generate detailed images of crystal shapes, sizes, and surface features. This information is valuable for understanding the material's physical properties and for quality control in synthesis and manufacturing processes. For a compound like this compound, FESEM could be employed to visualize the morphology of its crystalline powders, providing insights into its growth habits and any potential defects in the crystal structure.
Reaction Mechanisms and Mechanistic Studies
Elucidation of Reaction Pathways for Benzyloxy/Hexyloxybenzaldehyde Transformations
While specific mechanistic studies exclusively on 4-(benzyloxy)-3-(hexyloxy)benzaldehyde are not extensively documented, its reactivity is governed by the functional groups it contains: an aldehyde, a benzyl (B1604629) ether, and an alkyl ether. The reaction pathways for this compound can be understood by examining the well-established mechanisms for these functionalities on similarly substituted aromatic rings.
Aldehyde Group Transformations: The aldehyde functional group is the primary site of reactivity.
Reduction: The reduction of the aldehyde to a primary alcohol, (4-(benzyloxy)-3-(hexyloxy)phenyl)methanol, typically proceeds via nucleophilic addition of a hydride (H⁻) from a reducing agent like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The mechanism involves the attack of the hydride on the electrophilic carbonyl carbon, forming a tetrahedral alkoxide intermediate. This intermediate is then protonated by a protic solvent or during aqueous workup to yield the final alcohol.
Oxidation: Oxidation to 4-(benzyloxy)-3-(hexyloxy)benzoic acid can be achieved using various oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄). The mechanism generally involves the formation of a hydrate (B1144303) by the addition of water to the aldehyde, which is then oxidized.
Condensation Reactions: The aldehyde can act as an electrophile in condensation reactions, such as the Knoevenagel or aldol (B89426) condensations, forming new carbon-carbon bonds. These are discussed in more detail in section 7.3.
Ether Group Transformations: The benzyloxy group is susceptible to cleavage under specific conditions.
Catalytic Hydrogenolysis (Debenzylation): This is a common method for cleaving benzyl ethers. The mechanism involves the use of hydrogen gas (H₂) and a metal catalyst, typically palladium on carbon (Pd/C). The benzyl C-O bond is cleaved, yielding 3-(hexyloxy)-4-hydroxybenzaldehyde (B15170428) and toluene. The reaction proceeds on the surface of the metal catalyst.
Oxidative Debenzylation: An alternative pathway involves oxidative cleavage. For instance, a bromo radical, generated from an alkali metal bromide and an oxidant like Oxone, can abstract a hydrogen atom from the benzylic position. acs.org This forms a benzyl radical intermediate, which is then oxidized to an oxonium cation and subsequently hydrolyzed to cleave the ether, yielding the phenol (B47542) and benzaldehyde (B42025). acs.org
Investigation of Catalytic Cycles in Hydroboration Reactions of Aldehydes
Hydroboration is a key method for the reduction of aldehydes to their corresponding alcohols, proceeding via a boronate ester intermediate. This transformation can be achieved without a catalyst at elevated temperatures or catalyzed by a variety of systems, including transition metals, main group elements, and even simple metal-free catalysts. rsc.orgresearchgate.net The use of pinacolborane (HBpin) is common in these reactions. organic-chemistry.org
Transition-Metal-Free Catalytic Cycle: A simple and efficient protocol for aldehyde hydroboration utilizes potassium carbonate (K₂CO₃) as a catalyst. nih.gov Density functional theory (DFT) calculations have elucidated a plausible reaction pathway. nih.gov
Catalyst Activation: Pinacolborane (HBpin) reacts with the carbonate to form a zwitterionic intermediate.
Aldehyde Coordination: The aldehyde coordinates to this intermediate.
Hydride Transfer: A hydride is transferred to the carbonyl carbon via a hexagonal ring transition state.
Ligand Exchange: The resulting boronate ester intermediate exchanges with another molecule of HBpin, regenerating a catalytically active species and releasing the product boronate ester. This regenerated species can then enter the next catalytic cycle. nih.gov
Metal-Catalyzed Hydroboration: Catalytic cycles involving transition metals, such as cobalt or iron, often follow a general mechanism involving changes in the metal's oxidation state. rsc.orgmdpi.com
Precatalyst Activation: The metal precatalyst is activated by the borane (B79455) reagent (e.g., HBpin) to form an active metal-hydride species. For a cobalt catalyst, this can involve the reduction of a Co(III) precatalyst to a Co(I) active species. mdpi.com
Oxidative Addition: The active catalyst undergoes oxidative addition with another molecule of the borane.
Aldehyde Insertion: The aldehyde substrate inserts into the metal-hydride bond.
Reductive Elimination: The product boronate ester is released through reductive elimination, which regenerates the active form of the catalyst. mdpi.com
The efficiency of these reactions can be influenced by the electronic properties of the aldehyde. Electron-withdrawing groups on the aromatic ring tend to increase the electrophilicity of the carbonyl carbon, which can lead to higher catalytic activity. nih.gov
| Substrate | TOF (h⁻¹) | Reference |
|---|---|---|
| Benzaldehyde | 3.9 | nih.gov |
| 4-Nitrobenzaldehyde | 6.25 | nih.gov |
| Methyl-4-formylbenzoate | 5.6 | nih.gov |
| n-Hexanal | 150 | nih.gov |
Data from a study using an acyclic metallasilylene catalyst (2) at room temperature with 1 mol% catalyst loading. nih.gov
Mechanistic Insights into Williamson Etherification and Condensation Reactions
Williamson Etherification: The synthesis of this compound and its precursors relies heavily on the Williamson ether synthesis. This reaction forms an ether from an organohalide and an alkoxide. wikipedia.org The core mechanism is a bimolecular nucleophilic substitution (Sₙ2). wikipedia.orgjk-sci.com
The synthesis of the target compound would likely start from 3,4-dihydroxybenzaldehyde (B13553). A sequential, regioselective etherification would be required.
Deprotonation: A base (e.g., K₂CO₃, NaOH, NaH) deprotonates a hydroxyl group on the catechol ring to form a more nucleophilic phenoxide ion. jk-sci.comchemistrytalk.org
Sₙ2 Attack: The phenoxide ion acts as a nucleophile, performing a backside attack on the electrophilic carbon of an alkyl halide (e.g., benzyl bromide or 1-bromohexane). This attack occurs in a single, concerted step where the C-O bond forms as the carbon-halide bond breaks. wikipedia.org
The selectivity and rate of the Williamson ether synthesis are highly dependent on several factors:
Solvent: The choice of solvent significantly impacts regioselectivity, particularly with ambident nucleophiles like phenoxides which can undergo C-alkylation as well as O-alkylation. A detailed study on a similar system showed that aprotic solvents like acetonitrile (B52724) favor O-alkylation, while protic solvents like methanol (B129727) can lead to a higher proportion of C-alkylated byproducts. researchgate.netrsc.org
Alkyl Halide: The reaction works best with primary alkyl halides. Secondary and tertiary alkyl halides are more prone to undergo an E2 elimination side reaction, producing an alkene instead of an ether. jk-sci.comchemistrytalk.org
Base: The strength of the base must be sufficient to deprotonate the phenol. For phenols, bases like potassium carbonate or sodium hydroxide (B78521) are often sufficient, whereas less acidic aliphatic alcohols may require stronger bases like sodium hydride (NaH). jk-sci.com
| Solvent | O-alkylated : C-alkylated Product Ratio (at 298 K) | Reference |
|---|---|---|
| Acetonitrile | 97 : 3 | researchgate.netrsc.org |
| Methanol | 72 : 28 | researchgate.netrsc.org |
Data from a kinetic and mechanistic study of the reaction between sodium β-naphthoxide and benzyl bromide. researchgate.netrsc.org
Condensation Reactions: The aldehyde group of this compound can participate in various condensation reactions, which are crucial for forming carbon-carbon bonds. The Knoevenagel condensation is a prominent example. researchgate.net
In the Knoevenagel condensation, the aldehyde reacts with a compound containing an active methylene (B1212753) group (e.g., malonic acid, ethyl acetoacetate), catalyzed by a base, typically a primary, secondary, or tertiary amine like piperidine (B6355638) or triethylamine (B128534). tandfonline.comresearchgate.net
The general mechanism, catalyzed by a tertiary amine, involves:
Carbanion Formation: The amine catalyst deprotonates the active methylene compound, creating a resonance-stabilized carbanion (enolate). tandfonline.com
Nucleophilic Attack: The carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzaldehyde derivative. This forms a tetrahedral alkoxide intermediate. tandfonline.com
Protonation: The alkoxide is protonated by the conjugate acid of the catalyst, forming a β-hydroxy intermediate.
Dehydration: This intermediate then undergoes dehydration (elimination of a water molecule) to form the final α,β-unsaturated product. This elimination step is often the driving force for the reaction. tandfonline.com
Studies using secondary amines like piperidine suggest a more complex mechanism that can involve the formation of an intermediate iminium ion from the aldehyde, which is then attacked by the enolate. acs.org The exact pathway can be influenced by the catalyst, solvent, and specific substrates used. acs.orgrsc.org
Role As a Synthetic Intermediate and Molecular Scaffold in Chemical Research
Precursor in the Synthesis of Complex Organic Molecules
The reactivity of the aldehyde functional group, combined with the influence of the benzyloxy and hexyloxy substituents, makes 4-(Benzyloxy)-3-(hexyloxy)benzaldehyde a valuable starting material for the construction of more intricate molecular structures. While direct literature on this specific molecule is specialized, the principles of its reactivity can be inferred from the synthesis of analogous alkoxy-substituted benzaldehydes. These compounds are frequently employed in condensation reactions, such as the Knoevenagel condensation, to form substituted ethylenes. For instance, various ring-substituted benzaldehydes are reacted with active methylene (B1212753) compounds like isopropyl cyanoacetate (B8463686) to yield trisubstituted ethylenes, which can then be polymerized or further modified.
Similarly, it serves as a key intermediate in multi-step synthetic sequences. The synthesis of 4-phenacyloxy benzaldehyde (B42025) derivatives, for example, proceeds through the reaction of a 4-hydroxybenzaldehyde (B117250) derivative with a phenacyl bromide. orientjchem.org This Williamson ether synthesis highlights a common pathway where the hydroxyl group of a precursor is first derivatized, followed by reactions involving the aldehyde. In the case of this compound, it is typically synthesized from a dihydroxybenzene precursor, where the hydroxyl groups are selectively alkylated to introduce the hexyloxy and benzyloxy moieties. The resulting aldehyde is then available for a wide array of chemical transformations, including oxidation to a carboxylic acid, reduction to an alcohol, or conversion into imines, and other functional groups, paving the way for the assembly of complex target molecules.
Alkoxy-substituted benzaldehydes are recognized as important intermediates in the preparation of pharmaceuticals and agrochemicals. google.comgoogle.com The specific combination of a flexible hexyloxy chain and a more rigid benzyloxy group can be exploited to fine-tune the steric and electronic properties of the final products, influencing their biological activity or material characteristics.
Building Block for Multifunctional Materials and Advanced Chemical Scaffolds
The structural attributes of this compound make it an attractive building block for the design and synthesis of multifunctional materials and advanced chemical scaffolds. Alkoxy substituted benzaldehydes are known precursors to materials with applications in flavors, fragrances, and pharmaceuticals. google.com The presence of two different alkoxy groups offers a route to creating materials with tailored properties.
For example, the long alkyl chain of the hexyloxy group can impart liquid crystalline properties to molecules derived from this benzaldehyde. Such calamitic (rod-like) molecules are the basis of many liquid crystal displays and advanced optical materials. The benzaldehyde functionality allows for its incorporation into larger molecular architectures, such as polymers or dendrimers, through reactions like Schiff base formation or aldol (B89426) condensation.
The synthesis of calixarenes, a class of macrocyclic compounds, often utilizes substituted phenols and aldehydes. While not directly reported for this compound, related compounds like C-4-hydroxy-3-methoxyphenyl calix researcher.liferesorcinarene have been synthesized and studied for their adsorption properties. orientjchem.org This suggests the potential for this compound to be used in the construction of novel host-guest systems and molecular sensors. The combination of the bulky benzyloxy group and the flexible hexyloxy chain could lead to calixarenes with unique cavity sizes and guest selectivities.
Comparative Studies with Analogous Benzaldehyde Derivatives for Structure-Property Relationships
Understanding the relationship between molecular structure and material properties is a cornerstone of chemical research. Comparative studies of analogous benzaldehyde derivatives, including those with varying alkoxy substituents, provide valuable insights into these relationships. For instance, studies on dihydroxybenzaldehyde derivatives have explored the link between the position of hydroxyl groups and their antioxidant capacity. wiserpub.comwiserpub.comresearchgate.net These studies have shown that the antioxidant activity is not solely dependent on the number of hydroxyl groups but is significantly influenced by their relative positions on the benzene (B151609) ring, which affects the ease of electron or hydrogen atom donation. wiserpub.comwiserpub.comresearchgate.net
By analogy, systematic variations of the alkoxy chains in compounds related to this compound can be used to probe structure-property relationships. For example, comparing the properties of a series of 4-benzyloxy-3-alkoxybenzaldehydes with varying alkyl chain lengths (e.g., methoxy (B1213986), ethoxy, hexyloxy) could reveal trends in melting points, liquid crystalline behavior, and solubility.
The table below illustrates a hypothetical comparative study of such derivatives, highlighting the types of data that would be collected to establish structure-property relationships.
| Compound | Alkoxy Group at C3 | Melting Point (°C) | Liquid Crystal Phase | Solubility (in Toluene) |
| 4-(Benzyloxy)-3-methoxybenzaldehyde | Methoxy | 85-87 | Nematic | Moderate |
| 4-(Benzyloxy)-3-ethoxybenzaldehyde | Ethoxy | 78-80 | Smectic A | High |
| This compound | Hexyloxy | 65-67 | Smectic C | Very High |
Such studies are crucial for the rational design of new molecules with desired properties, whether for applications in materials science, medicinal chemistry, or other areas of chemical research. The insights gained from comparing the physicochemical properties of this compound with its analogues contribute to a deeper understanding of how molecular structure dictates macroscopic function.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-(Benzyloxy)-3-(hexyloxy)benzaldehyde, and how can purity be ensured?
- Methodology : The compound is typically synthesized via nucleophilic substitution or etherification. For example, a substituted benzaldehyde derivative (e.g., 4-hydroxy-3-methoxybenzaldehyde) can react with benzyl bromide and hexyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the alkoxy groups. Purification involves column chromatography or recrystallization using ethanol/water mixtures .
- Purity Verification : Use HPLC with a C18 column (acetonitrile/water mobile phase) or GC-MS for volatile impurities. Structural confirmation requires H/C NMR and FT-IR (e.g., aldehyde C=O stretch at ~1689 cm) .
Q. How is regioselectivity controlled during the introduction of benzyloxy and hexyloxy groups?
- Experimental Design : Protect the aldehyde group with a temporary protecting group (e.g., acetal) before etherification. Use steric and electronic effects to guide substitution: benzyloxy groups are often introduced first due to their bulkiness, followed by hexyloxy groups .
- Troubleshooting : Monitor reaction progress via TLC. If undesired isomers form, adjust solvent polarity (e.g., switch from DMF to THF) or temperature .
Advanced Research Questions
Q. What strategies optimize the yield of this compound in multi-step syntheses?
- Data-Driven Approach : Optimize stoichiometry (1.2–1.5 equivalents of alkylating agents) and reaction time (4–6 hours under reflux). Catalysts like phase-transfer agents (e.g., tetrabutylammonium bromide) improve etherification efficiency .
- Contradiction Analysis : Some protocols report yields <50% due to byproduct formation (e.g., dialkylated products). Mitigate this by using controlled reagent addition and inert atmospheres .
Q. How does the alkoxy chain length (hexyl vs. shorter/longer chains) influence the compound’s physicochemical properties?
- Structure-Activity Relationship : Longer chains (e.g., hexyl) increase lipophilicity, affecting solubility (logP ~4.2 predicted via ACD/Labs Percepta) and aggregation behavior. Compare with analogs (e.g., 4-benzyloxy-3-methoxybenzaldehyde) using DSC for melting point analysis and XRD for crystallinity .
- Experimental Validation : Conduct Hansen solubility parameter studies to identify optimal solvents for crystallization .
Q. What mechanistic insights explain the compound’s reported antimicrobial activity?
- Bioassay Design : Test against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains using agar diffusion (10,000 ppm solutions). Measure inhibition zones and compare to tetracycline controls .
- Mechanistic Probes : Perform molecular docking to assess interactions with bacterial enzyme targets (e.g., dihydrofolate reductase). Synthesize derivatives lacking the aldehyde group to isolate its role .
Data Interpretation and Validation
Q. How should researchers resolve contradictions in reported spectral data for this compound?
- Case Study : If H NMR signals for the aldehyde proton vary (e.g., 9.85 ppm vs. 10.2 ppm), confirm solvent effects (CDCl₃ vs. DMSO-d₆) and purity. Cross-validate with C NMR (C=O at ~190 ppm) .
- Advanced Tools : Use 2D NMR (HSQC, HMBC) to assign overlapping aromatic protons and verify substitution patterns .
Q. What analytical techniques are critical for detecting degradation products during stability studies?
- Protocol : Accelerate degradation under heat (40°C) and humidity (75% RH). Analyze via LC-MS to identify oxidation byproducts (e.g., carboxylic acid derivatives of the aldehyde group) .
- Quantification : Develop a validated UPLC method with a QDa detector for trace impurity profiling (LOQ <0.1%) .
Biological and Pharmacological Applications
Q. How can this compound be utilized in enzyme inhibition studies?
- Experimental Setup : Use the compound as a competitive inhibitor in kinetic assays (e.g., for cytochrome P450 enzymes). Measure IC₅₀ values via fluorometric substrates .
- Data Interpretation : Compare inhibition potency to known inhibitors (e.g., ketoconazole) and assess reversibility via dialysis experiments .
Methodological Challenges
Q. What are the limitations of current synthetic methods, and how can they be addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
